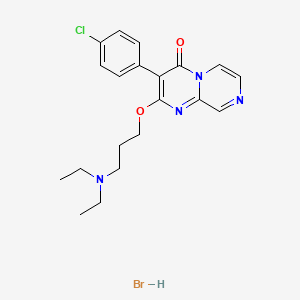
3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrazino-pyrimidinone core, a chlorophenyl group, and a diethylaminopropoxy side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide typically involves multiple steps:
Formation of the Pyrazino-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Diethylaminopropoxy Side Chain: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Use of Catalysts: To enhance reaction rates.
Controlled Temperature and Pressure: To ensure the stability of intermediates and final products.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylaminopropoxy side chain.
Reduction: Reduction reactions could target the pyrazino-pyrimidinone core.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may investigate its potential as a bioactive molecule, including its interactions with biological targets.
Medicine
Pharmacological Research: The compound might be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Processes: Such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
- 3-(p-Chlorophenyl)-2-(3-dimethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one
- 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrochloride
Uniqueness
The unique structural features of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide, such as the specific arrangement of functional groups, may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
18472-22-5 |
|---|---|
分子式 |
C20H24BrClN4O2 |
分子量 |
467.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-[3-(diethylamino)propoxy]pyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C20H23ClN4O2.BrH/c1-3-24(4-2)11-5-13-27-19-18(15-6-8-16(21)9-7-15)20(26)25-12-10-22-14-17(25)23-19;/h6-10,12,14H,3-5,11,13H2,1-2H3;1H |
InChIキー |
AETBTTHZZYVNFP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=C(C=C3)Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


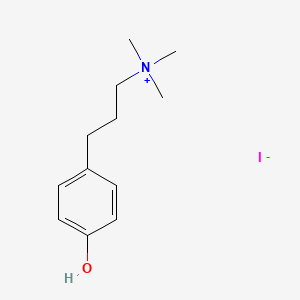
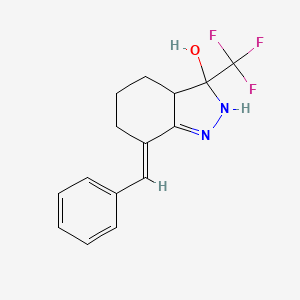

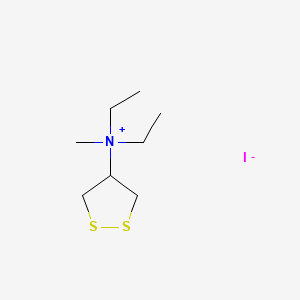
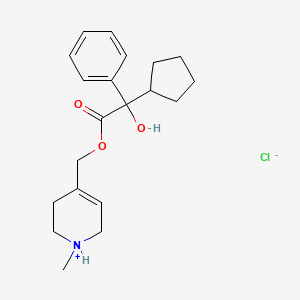
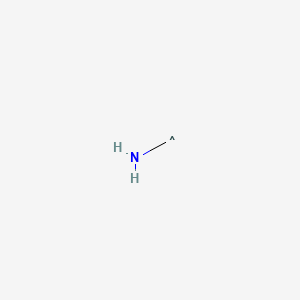


![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
![7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13732627.png)


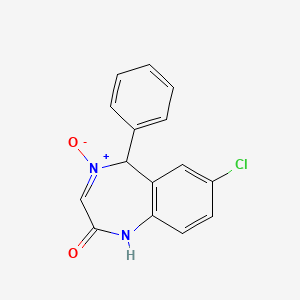
![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)
